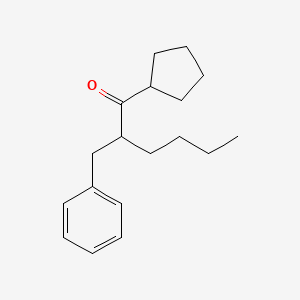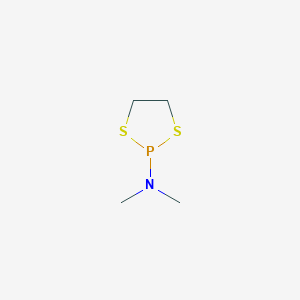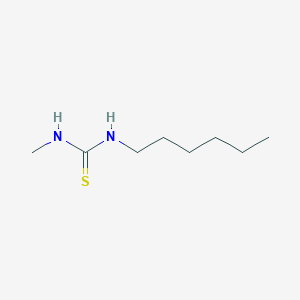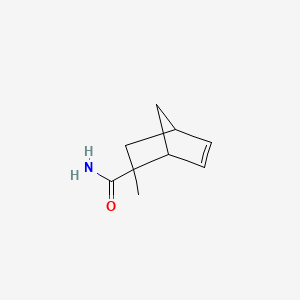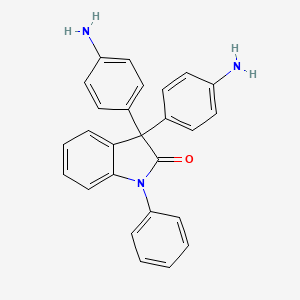
3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two aminophenyl groups attached to an indolone core, making it a significant molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzophenone with phenylhydrazine, followed by cyclization to form the indolone core. The reaction conditions often require the use of acidic or basic catalysts and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of halogenating agents or nitrating mixtures.
Major Products: The major products formed from these reactions include various substituted indolones, quinones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of steroid hormone biosynthesis by targeting enzymes involved in the production of these hormones .
Comparison with Similar Compounds
3,3-Bis(4-aminophenyl)butan-2-one: Known for its inhibitory effects on steroid hormone biosynthesis.
3,3-Bis(4-aminophenyl)phthalide: Another compound with similar structural features but different applications.
Uniqueness: 3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one stands out due to its unique indolone core, which imparts distinct chemical and biological properties
Properties
CAS No. |
40835-39-0 |
|---|---|
Molecular Formula |
C26H21N3O |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3,3-bis(4-aminophenyl)-1-phenylindol-2-one |
InChI |
InChI=1S/C26H21N3O/c27-20-14-10-18(11-15-20)26(19-12-16-21(28)17-13-19)23-8-4-5-9-24(23)29(25(26)30)22-6-2-1-3-7-22/h1-17H,27-28H2 |
InChI Key |
DEUBTUOEGPABCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(C4=CC=C(C=C4)N)C5=CC=C(C=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


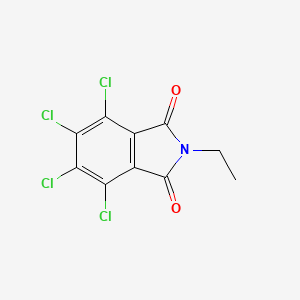

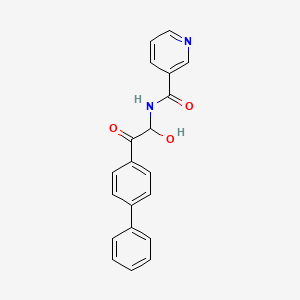
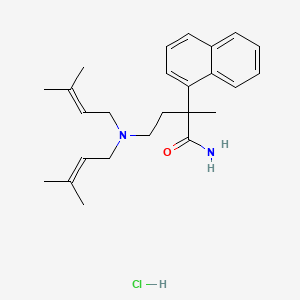

![5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14651314.png)
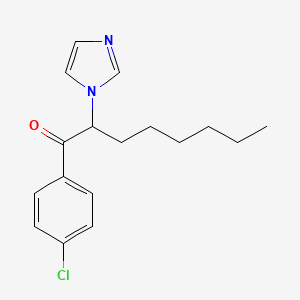
![1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one](/img/structure/B14651325.png)

